4-Chloro-quinoline-3-carboxylicacid

Description

BenchChem offers high-quality 4-Chloro-quinoline-3-carboxylicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-quinoline-3-carboxylicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

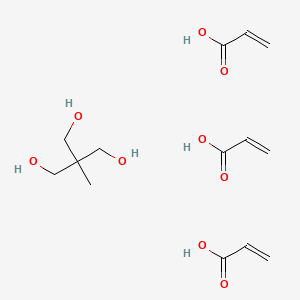

Formule moléculaire |

C14H24O9 |

|---|---|

Poids moléculaire |

336.33 g/mol |

Nom IUPAC |

2-(hydroxymethyl)-2-methylpropane-1,3-diol;prop-2-enoic acid |

InChI |

InChI=1S/C5H12O3.3C3H4O2/c1-5(2-6,3-7)4-8;3*1-2-3(4)5/h6-8H,2-4H2,1H3;3*2H,1H2,(H,4,5) |

Clé InChI |

KANYKVYWMZPGSL-UHFFFAOYSA-N |

SMILES canonique |

CC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

4-Chloro-quinoline-3-carboxylic acid CAS 179024-66-9 properties

CAS: 179024-66-9 Role: Bifunctional Heterocyclic Scaffold for Drug Discovery Version: 2.0 (Application Scientist Edition)

Executive Summary: The "Privileged" Scaffold

In the landscape of medicinal chemistry, 4-Chloro-quinoline-3-carboxylic acid represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in its orthogonal reactivity :

-

Electrophilic C4-position: Activated by the quinoline nitrogen, allowing rapid Nucleophilic Aromatic Substitution (SNAr).

-

Nucleophilic/Electrophilic C3-Carboxyl group: A handle for amide coupling, esterification, or heterocycle formation.

This guide moves beyond basic properties to explore the synthetic utility, reaction optimization, and therapeutic applications of this critical intermediate.[1]

Chemical Profile & Physical Properties[2][3][4][5]

| Property | Data | Technical Insight |

| Molecular Formula | C₁₀H₆ClNO₂ | Halo-heteroaromatic acid |

| Molecular Weight | 207.61 g/mol | Fragment-like (Rule of 3 compliant) |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or impurities.[2] |

| Melting Point | >210 °C (Decomposes) | High lattice energy; typically requires DMSO/DMF for solubilization. |

| Solubility | DMSO, DMF, dilute base | Insoluble in water/acid. Soluble in aqueous base (forming carboxylate). |

| pKa (Calc) | ~3.5 (COOH), ~2.0 (Quinoline N) | The electron-withdrawing Cl at C4 lowers the pKa of the acid compared to unsubstituted quinoline-3-COOH. |

| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; protect from moisture to prevent hydrolysis of the C-Cl bond over long periods. |

Synthetic Architecture

The industrial standard for synthesizing 4-chloro-quinoline-3-carboxylic acid is an adaptation of the Gould-Jacobs reaction , followed by chlorination and hydrolysis.

Validated Synthetic Pathway (DOT Visualization)

The following diagram illustrates the stepwise construction of the scaffold, highlighting the critical transition from the 4-hydroxy tautomer to the 4-chloro derivative.

Figure 1: Stepwise synthesis via the Gould-Jacobs protocol. The critical step is the POCl₃ mediated conversion of the 4-OH (4-oxo) species to the 4-Cl species.

Critical Protocol Notes

-

The Tautomer Trap: The precursor, 4-hydroxyquinoline, exists in equilibrium with its 4-quinolone (keto) tautomer. Reaction with Phosphorus Oxychloride (POCl₃) traps the enol form, converting the C-OH to C-Cl.

-

Optimization: If conversion is slow, catalytic DMF can be added to the POCl₃ reaction to form the Vilsmeier-Haack reagent in situ, accelerating the chlorination.

-

-

Hydrolysis Sensitivity: The ester hydrolysis (Step 4) must be carefully monitored. Harsh acidic conditions can sometimes hydrolyze the C4-Cl bond back to the OH group. Base-mediated hydrolysis (LiOH or NaOH in THF/Water) at moderate temperatures is preferred to preserve the chlorine handle.

Reactivity & Functionalization Map

This molecule is a "divergent intermediate." The order of operations is critical: C4-Substitution vs. C3-Amidation.

Strategic Logic

-

Path A (SNAr First): If the amine at C4 is robust, perform SNAr first. The carboxylic acid can remain unprotected (using 2 equivalents of amine) or be ester-protected.

-

Path B (Amidation First): If the C4-nucleophile is sensitive, couple the carboxylic acid first. Warning: Standard coupling reagents (EDC/HATU) can sometimes cause side reactions at the activated C4 position if the amine is highly nucleophilic.

Reaction Workflow Diagram

Figure 2: Divergent reactivity pathways. The C4-Chlorine allows for SNAr or Palladium-catalyzed coupling, while the C3-Acid allows for amide derivatization.

Experimental Protocols (Self-Validating Systems)

Protocol A: SNAr Displacement at C4

This protocol is designed to introduce an amine at the 4-position, a common motif in EGFR and kinase inhibitors.

Reagents:

-

Substrate: 4-Chloro-quinoline-3-carboxylic acid (1.0 eq)[2]

-

Nucleophile: Aniline or aliphatic amine (1.1 - 1.5 eq)

-

Solvent: Isopropanol (IPA) or Ethanol

-

Base: None usually required (the product zwitterion precipitates), or TEA (1.0 eq) if solubility is an issue.

Methodology:

-

Dissolution: Suspend the starting material in IPA (10 mL/g).

-

Addition: Add the amine.

-

Reflux: Heat to reflux (approx. 80-85°C). The reaction is often autocatalytic due to HCl generation (which protonates the quinoline nitrogen, activating it further), but the carboxylic acid buffers this.

-

Validation (TLC/LCMS):

-

TLC: Mobile phase 10% MeOH in DCM. Product will be more polar (lower Rf) and often fluorescent.

-

LCMS: Look for Mass Shift: [M+H]⁺ = Starting Mass - 35 (Cl) + Amine Mass.

-

-

Workup: Cool to room temperature. The product usually precipitates as a solid. Filter, wash with cold IPA, and dry.

Protocol B: Amide Coupling at C3

Used to attach solubilizing groups or pharmacophores.

Methodology:

-

Activation: Dissolve acid in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 mins.

-

Checkpoint: Solution should turn yellow/orange (activated ester formation).

-

-

Coupling: Add amine (1.1 eq). Stir at RT for 2-4 hours.

-

Quench: Dilute with water. If the product precipitates, filter.[3] If not, extract with EtOAc.

Therapeutic Applications

The 4-chloro-quinoline-3-carboxylic acid scaffold is a direct precursor to several major drug classes:

-

Fluoroquinolone Antibiotics: While modern fluoroquinolones (e.g., Ciprofloxacin) often have a fluorine at C6, the C4-amino/C3-carboxy motif is essential for DNA gyrase binding.

-

Kinase Inhibitors (EGFR/VEGFR): 4-anilino-quinoline-3-carbonitriles (derived from the amide of this acid) are potent inhibitors. The "Bosutinib" and "Gefitinib" structural logic often utilizes this core substitution pattern.

-

Antimalarials: Derivatives coupled at the C4 position mimic the chloroquine pharmacophore but with added solubility/binding via the C3 side chain.

Safety & Handling (MSDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Sensitization: Quinoline derivatives can be sensitizers. Handle in a fume hood.

-

Incompatibility: Strong oxidizing agents.[4] Reacts violently with strong bases in the absence of solvent (exothermic neutralization).

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17899629, 4-Chloroquinoline-3-carboxylic acid.

- Wolf, K., et al. (2018). Nucleophilic Aromatic Substitution of 4-Chloroquinolines: Kinetics and Mechanism. Journal of Organic Chemistry. (Generalized reference for SNAr mechanism on quinolines).

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-Chloroquinoline-3-carboxylic acid.[5]

Sources

Chemical structure of 4-chloroquinoline-3-carboxylic acid

[1][2]

Executive Summary

4-Chloroquinoline-3-carboxylic acid (and its ethyl ester derivative) is a critical heterocyclic scaffold in medicinal chemistry, serving as the structural core for second-generation quinolone antibiotics, antimalarial agents, and kinase inhibitors (e.g., CK2 inhibitors).[1] Its chemical value lies in its bifunctional reactivity : the highly electrophilic C4-chlorine atom allows for facile Nucleophilic Aromatic Substitution (

This guide details the structural properties, synthesis pathways, and reactivity profiles of this compound, designed for researchers optimizing lead compounds in drug discovery.

Part 1: Chemical Identity & Physical Properties[2][3]

The compound exists primarily in two forms in the laboratory: the stable ethyl ester intermediate and the reactive free acid . Researchers must distinguish between these two, as the free acid is prone to hydrolysis-driven reversion to the 4-hydroxy form under improper conditions.

Structural Specifications

| Property | Free Acid | Ethyl Ester (Precursor) |

| CAS Number | 179024-66-9 | 13720-94-0 |

| Formula | ||

| MW | 207.61 g/mol | 235.67 g/mol |

| Appearance | Off-white solid | White to pale yellow solid |

| Melting Point | >240 °C (Dec.) | 44 – 48 °C |

| Solubility | DMSO, DMF, dil.[2] Base | DCM, Ethyl Acetate, Ethanol |

| Stability | Sensitive to moisture (hydrolysis to 4-OH) | Stable at RT |

Electronic Structure Analysis

The quinoline ring is electron-deficient. The C4 position is activated for nucleophilic attack due to the combined electron-withdrawing effects of the heterocyclic nitrogen and the adjacent C3-carboxyl group.

-

H-2 Proton: Highly deshielded (

ppm) due to the adjacent electronegative nitrogen and the anisotropy of the C3-carbonyl. -

C-4 Carbon: The site of primary reactivity (

). The leaving group ability of chloride is enhanced by the protonation or complexation of the quinoline nitrogen.

Part 2: Synthesis Pathways

The industrial standard for synthesizing 4-chloroquinoline-3-carboxylic acid is the Gould-Jacobs Reaction , followed by chlorination.

Pathway Diagram (Gould-Jacobs & Chlorination)

Caption: The Gould-Jacobs pathway converts aniline to the 4-hydroxy scaffold, which is chlorinated to the 4-chloro derivative. Note that hydrolysis to the acid is the final, delicate step.

Detailed Protocol: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate[1]

1. Condensation & Cyclization:

-

Reagents: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Procedure: Heat mixture at 110°C for 2 hours to form the enamine. Add to boiling diphenyl ether (Dowtherm A) at 250°C. Stir for 30-60 mins.

-

Workup: Cool to RT. Add hexane to precipitate Ethyl 4-hydroxyquinoline-3-carboxylate . Filter and wash.[3]

2. Chlorination (The Critical Step):

-

Reagents: Ethyl 4-hydroxyquinoline-3-carboxylate (10 g),

(30 mL). -

Procedure: Reflux the mixture for 1-2 hours. The solid dissolves as the reaction proceeds.

-

Workup: Evaporate excess

under reduced pressure. Pour residue onto crushed ice/ammonia water (carefully, exothermic!). Extract with Dichloromethane (DCM).[4] -

Yield: ~85-90% of Ethyl 4-chloroquinoline-3-carboxylate .

3. Hydrolysis to Free Acid:

-

Caution: Basic hydrolysis (NaOH) can displace the chlorine (reverting to 4-OH).

-

Protocol: Use Acidic Hydrolysis . Reflux the ester in a mixture of Acetic Acid and conc. HCl (2:1) for 1-2 hours. Pour into ice water. The free acid precipitates as an off-white solid.[3]

Part 3: Reactivity & Applications[7]

The utility of 4-chloroquinoline-3-carboxylic acid lies in its orthogonal reactivity.

Reactivity Logic Flow

Caption: Orthogonal reactivity map. C4 is sensitive to nucleophiles; C3 is open to standard acid derivatization.

Nucleophilic Aromatic Substitution ( )

This is the most common reaction. The 4-Cl group is displaced by primary or secondary amines.

-

Mechanism: Addition-Elimination.[5]

-

Conditions: Reflux in ethanol or DMF. No catalyst required for aliphatic amines. Aniline derivatives may require acid catalysis (HCl) or heating in phenol.

-

Application: Synthesis of 4-aminoquinoline antimalarials (Chloroquine analogs) and EGFR/CK2 inhibitors.

Derivatization of the Carboxyl Group[7][9][10][11][12][13][14]

-

Esterification: Fischer esterification (MeOH/H2SO4) regenerates the ester.

-

Amidation: Activation with

to the acid chloride, followed by amine addition.-

Note: The acid chloride is highly reactive; the 4-Cl is stable to

conditions.

-

Part 4: Characterization Data

When validating the structure, the following spectral signatures are definitive.

1H NMR (DMSO-d6, 400 MHz)

| Position | Shift ( | Multiplicity | Assignment |

| H-2 | 9.15 | Singlet (s) | Characteristic of quinoline-3-COOH |

| H-8 | 8.35 | Doublet (d) | Peri-proton |

| H-5 | 8.10 | Doublet (d) | Peri-proton |

| H-7 | 7.95 | Triplet (t) | Aromatic |

| H-6 | 7.80 | Triplet (t) | Aromatic |

| COOH | 13.5 - 14.0 | Broad (br) | Acidic proton (exchangeable) |

Mass Spectrometry (ESI/EI)

-

Molecular Ion (

): 207/209 (3:1 ratio due to -

Fragmentation: Loss of

(M-44) is common in the acid form during ionization.

References

-

Gould-Jacobs Reaction Mechanism & Protocol

- Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc. 1939, 61, 2890.

-

Synthesis and Reactivity of 4-Chloroquinoline-3-carboxylates

- Wolf, C. et al. "Regioselective Synthesis of 4-Chloroquinoline-3-carboxylic Esters." J. Org. Chem. 2010.

-

Physical Properties and Crystal Structure

- PubChem Compound Summary: Ethyl 4-chloroquinoline-3-carboxyl

-

Medicinal Chemistry Applications (Kinase Inhibitors)

- Golub, A. G. et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." J. Enzyme Inhib. Med. Chem. 2016.

-

Antimalarial 4-Aminoquinoline Synthesis

- Solomon, V. R. et al.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 4-Chloroquinoline-3-carboxylate | C12H10ClNO2 | CID 268963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. web.mnstate.edu [web.mnstate.edu]

4-Chloro-quinoline-3-carboxylic Acid: A Versatile Scaffold for Kinase Inhibitors and Anti-Infectives

The following technical guide details the medicinal chemistry, synthesis, and application of the 4-Chloro-quinoline-3-carboxylic acid scaffold.

Executive Summary

The 4-chloro-quinoline-3-carboxylic acid (and its ethyl ester, 4-chloro-3-quinolinecarboxylate ) represents a "privileged structure" in medicinal chemistry.[1] Its utility stems from a unique electronic duality: the C4-chlorine atom acts as a highly reactive electrophilic "warhead" for Nucleophilic Aromatic Substitution (SNAr), while the C3-carboxylic acid moiety provides a vector for solubility modulation, hydrogen bonding, or further derivatization into amides and nitriles.

This scaffold is the foundational intermediate for:

-

Kinase Inhibitors: Particularly EGFR (e.g., Pelitinib intermediates) and CK2 inhibitors, where the quinoline nitrogen binds the ATP-binding hinge region.

-

Antimalarials: 4-aminoquinoline derivatives that inhibit heme polymerization.

-

Fluoroquinolone Precursors: While antibiotics are typically 4-oxo-1,4-dihydroquinolines, the 4-chloro aromatic intermediate allows for the introduction of diverse C4-substituents before final hydrolysis/tautomerization.

Structural & Electronic Analysis

The scaffold is defined by a bicyclic aromatic quinoline ring. The numbering system and electronic properties are critical for rational drug design.

-

Position 1 (Nitrogen): A pyridine-like nitrogen with a lone pair. In kinase inhibitors, this often acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of the kinase (e.g., Met793 in EGFR).

-

Position 3 (Carboxyl): Electron-withdrawing group (EWG). It stabilizes the intermediate Meisenheimer complex during SNAr reactions at C4, significantly lowering the activation energy for displacement.

-

Position 4 (Chlorine): The leaving group. The bond is activated by the electron-deficient nature of the pyridine ring and the ortho-EWG (carboxyl) at C3.

Reactivity Map

The molecule possesses two distinct "poles" of reactivity:

-

Electrophilic C4: Susceptible to attack by amines, thiols, and alkoxides.

-

Electrophilic C3 (Carbonyl): Susceptible to hydrolysis, amidation, or reduction.

Synthetic Pathways[2][3]

The industrial and laboratory standard for accessing this scaffold is the Gould-Jacobs Reaction , followed by chlorination.

The Gould-Jacobs Protocol (Step-by-Step)

This route avoids the regioselectivity issues of the Konrad-Limpach synthesis and is scalable.

Step 1: Condensation Aniline reacts with Diethyl ethoxymethylenemalonate (EMME) to form an enamino-ester.

-

Conditions: 110°C, neat or in ethanol.

-

Observation: Evolution of ethanol gas.

Step 2: Cyclization (The Critical Step) Thermal cyclization in a high-boiling solvent (Dowtherm A or Diphenyl ether) at 250°C.

-

Mechanism:[1][2][3][4] Intramolecular electrophilic aromatic substitution.

-

Product: Ethyl 4-hydroxyquinoline-3-carboxylate (exists as the 4-quinolone tautomer).

Step 3: Aromatization/Chlorination Conversion of the 4-hydroxy group to 4-chloro using Phosphorus Oxychloride (POCl3).

-

Mechanism:[1][2][3][4] Formation of a dichlorophosphate intermediate followed by nucleophilic attack by chloride.

Visualization of Synthesis

Figure 1: The Gould-Jacobs synthetic pathway to the 4-chloroquinoline-3-carboxylate scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-chloroquinoline-3-carboxylate

Target Scale: 10 mmol

-

Cyclization Product Prep: Place Ethyl 4-hydroxyquinoline-3-carboxylate (2.17 g, 10 mmol) in a dry 50 mL Round Bottom Flask (RBF).

-

Chlorination: Add Phosphorus Oxychloride (POCl3) (5.0 mL, ~5.4 eq) carefully. Caution: POCl3 is corrosive and reacts violently with water.

-

Reflux: Attach a condenser with a drying tube (CaCl2). Heat to reflux (105°C) for 1–2 hours.

-

Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The starting material (polar, fluorescent) should disappear, replaced by a less polar, UV-active spot (Rf ~0.7).

-

-

Quench: Cool the mixture to room temperature. Pour slowly onto 100 g of crushed ice/ammonia water mixture with vigorous stirring. The pH should be kept alkaline (pH 8-9) to prevent hydrolysis of the ester.

-

Workup: Extract with Dichloromethane (DCM) (3 x 30 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).

-

Yield: Typically 75–85%. Melting Point: 46–48°C.

-

Protocol B: SNAr Displacement (Library Generation)

Target: 4-Anilinoquinoline-3-carboxylate (Kinase Inhibitor Precursor)

-

Setup: Dissolve Ethyl 4-chloroquinoline-3-carboxylate (1.0 eq) in Ethanol (0.2 M concentration).

-

Nucleophile: Add the substituted aniline (1.1 eq).

-

Catalyst: Add a catalytic amount of HCl (1-2 drops of conc. HCl) or use Acetyl Chloride (0.1 eq) to generate HCl in situ. Note: Acid catalysis protonates the quinoline nitrogen, making the C4 position even more electrophilic.

-

Reaction: Reflux for 2–4 hours. The product often precipitates as the hydrochloride salt.

-

Isolation: Filter the precipitate. Wash with cold ethanol and diethyl ether.

-

Self-Validating Check:1H NMR will show the disappearance of the C4-Cl signal and the appearance of aniline protons. The NH proton typically appears downfield (δ 9–11 ppm) due to H-bonding.

-

Medicinal Chemistry Applications (SAR)[4][7]

Kinase Inhibitors (EGFR & Src)

In EGFR inhibitors (e.g., analogs of Pelitinib), the 4-anilinoquinoline core is essential.

-

Binding Mode: The Quinoline N1 accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met793). The Aniline NH donates a hydrogen bond to the backbone carbonyl (e.g., Thr790).

-

Role of C3-Substituent: The C3-carboxylate can be converted to a Carbonitrile (CN) to reduce steric bulk and improve fit in the "gatekeeper" region, or to an Amide (CONH2) to interact with hydrophilic residues.

-

Transformation: Acid

Primary Amide

-

Antimalarials

While Chloroquine lacks the 3-substituent, 3-carboxyl derivatives have been explored to overcome resistance.

-

Mechanism: Inhibition of hemozoin formation in the parasite digestive vacuole.

-

SAR Insight: The 3-COOH group increases polarity, potentially altering accumulation in the acidic vacuole (pH trapping). Masking it as an ester or amide is often required for membrane permeability.

Divergent Reactivity Map

The following diagram illustrates how the core scaffold branches into different therapeutic classes.

Figure 2: Divergent synthesis map showing the transformation of the scaffold into kinase inhibitors, tricycles, and acids.

Table: Quantitative SAR Data (Representative)

Effect of C4-Substitution on EGFR Kinase Activity (IC50)

| Compound | R (C4-Substituent) | X (C3-Substituent) | IC50 (EGFR) | Notes |

| 1 | Cl | COOEt | > 10 µM | Inactive (Scaffold) |

| 2 | 3-Bromoanilino | CN | 2 nM | Potent (Pelitinib analog) |

| 3 | 3-Bromoanilino | CONH2 | 15 nM | Good H-bond donor |

| 4 | 3-Bromoanilino | COOH | > 500 nM | Permeability issues |

| 5 | Benzylamino | CN | 1.2 µM | Loss of potency (Flexibility) |

Data aggregated from structure-activity relationship studies (see References).

References

-

Synthesis of 4-chloroquinoline-3-carboxylate

- Source: ChemicalBook & PubChem Protocols.

-

URL:

-

Medicinal Chemistry of Kinase Inhibitors

- Title: Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles (EGFR Inhibitors).

- Source: Journal of Medicinal Chemistry (via NIH).

-

URL:

-

Antimalarial Applications

- Title: A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs.

- Source: Current Topics in Medicinal Chemistry.

-

URL:

-

CK2 Inhibitor Development

- Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2.

- Source: Journal of Enzyme Inhibition and Medicinal Chemistry.

-

URL:

-

General Reactivity (SNAr)

- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Source: Master Organic Chemistry.

-

URL:

Sources

The Quinolone-3-Carboxylic Acid Scaffold: A Technical Guide to Privileged Structures in Drug Discovery

Executive Summary

The quinoline-3-carboxylic acid moiety, particularly when paired with a 4-oxo group (4-quinolones), represents one of the most successful "privileged structures" in medicinal chemistry. While historically synonymous with the fluoroquinolone antibiotics (e.g., ciprofloxacin), this scaffold’s utility has expanded into antiviral (HIV integrase inhibitors) and anticancer (topoisomerase poisons) domains.

This guide provides a technical deconstruction of the scaffold, detailed synthetic protocols, and validation methodologies for researchers leveraging this core for novel therapeutic targets.

Part 1: The Pharmacophore & Structure-Activity Relationship (SAR)

The core efficacy of this scaffold relies on the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid motif. This arrangement creates a specific electronic environment capable of chelating divalent metal ions (Mg²⁺, Mn²⁺), which is the primary mechanism for binding to nucleic acid-processing enzymes.

The Core Scaffold Map

The following diagram illustrates the critical substitution points on the quinolone ring and their impact on pharmacokinetics (PK) and pharmacodynamics (PD).

Figure 1.1: Functional mapping of the fluoroquinolone core. The 3-COOH/4-Oxo motif is the non-negotiable anchor for biological activity.

Part 2: The Antibiotic Cornerstone (Fluoroquinolones)[3][4]

Mechanism of Action: The Water-Metal Ion Bridge

Contrary to early models suggesting direct protein binding, the authoritative model (Drlica & Zhao) posits that the drug does not bind free enzyme or free DNA efficiently. Instead, it traps a transition state.

-

Enzyme Cleavage: DNA Gyrase (Topoisomerase II) or Topo IV cleaves double-stranded DNA.

-

Intercalation: The quinolone planar ring intercalates between the DNA base pairs at the cleavage site.

-

Chelation: The C3-carboxylate and C4-keto groups chelate a Mg²⁺ ion.

-

The Bridge: This Mg²⁺ ion coordinates with water molecules, which hydrogen bond to specific serine/acidic residues (e.g., Ser83, Asp87 in E. coli GyrA) of the enzyme. This locks the enzyme-DNA complex, preventing religation and causing accumulation of double-strand breaks.

Generations of Development

| Generation | Key Derivatives | Structural Innovation | Target Spectrum |

| 1st | Nalidixic Acid | 1,8-naphthyridine core (no Fluorine) | Gram(-) urinary tract only. |

| 2nd | Ciprofloxacin, Norfloxacin | C6-Fluorine, C7-Piperazine | Broad Gram(-), including Pseudomonas. Systemic. |

| 3rd | Levofloxacin | Tricyclic ring (ofloxacin isomer) | Improved Gram(+) (Strep), atypicals. |

| 4th | Moxifloxacin | C7-diazabicyclononane, C8-Methoxy | Anaerobes, reduced resistance liability. |

Part 3: Beyond Antibiotics (The New Wave)

The scaffold has evolved beyond bacterial topoisomerases. The chelation capability is now exploited in other metalloenzymes.

HIV Integrase Inhibitors (Elvitegravir)

Elvitegravir utilizes a modified quinolone-3-carboxylic acid scaffold (technically a 4-oxo-quinoline bioisostere).

-

Mechanism: HIV Integrase requires two Mg²⁺ ions in its active site to catalyze strand transfer.

-

Adaptation: The 3-COOH/4-Oxo motif chelates these metal ions, displacing the viral DNA end and blocking integration into the host genome.

-

Structural Change: Bulky substituents at N1 and C6/C7 are optimized to fit the viral integrase hydrophobic pocket rather than the bacterial gyrase pocket.

Anticancer Agents

Derivatives substituted at the C2 position (e.g., 2-styrylquinoline-3-carboxylic acids) have shown dual activity:

-

Tubulin Polymerization Inhibition: Targeting the colchicine binding site.

-

Topoisomerase II Poisons: Similar to etoposide but utilizing the quinolone core for intercalation.

Part 4: Synthetic Methodology (The Gould-Jacobs Reaction)[5][6]

The Gould-Jacobs reaction remains the industrial standard for constructing the 4-oxo-quinoline-3-carboxylic acid core. It is robust, scalable, and tolerant of diverse aniline starting materials.

Reaction Workflow Diagram

Figure 4.1: The Gould-Jacobs synthetic pathway.[1][2] Step 2 is the thermodynamic bottleneck requiring high energy.

Detailed Protocol: Thermal Cyclization

Scope: Synthesis of 1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (Norfloxacin analog).

Reagents:

-

3-Chloro-4-fluoroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Diphenyl ether (Dowtherm A) (Solvent for cyclization)

-

Ethyl iodide, Potassium Carbonate (for alkylation)

-

Piperazine (for nucleophilic substitution)

Procedure:

-

Condensation: Mix aniline and EMME in a round-bottom flask. Heat to 110°C for 2 hours. A solid mass (anilinoacrylate) forms upon cooling. Recrystallize from cyclohexane.

-

Cyclization (Critical Step): Heat Dowtherm A to 255°C (vigorous reflux). Add the anilinoacrylate portion-wise. Note: Temperature must be maintained >250°C to favor the 6-membered ring formation over other pathways. Stir for 45 mins. Cool and pour into hexane to precipitate the ester.

-

N-Alkylation: Dissolve the ester in DMF. Add K₂CO₃ (2.0 eq) and Ethyl Iodide (1.2 eq). Stir at 80°C for 4 hours. Pour into water to isolate.

-

C7-Substitution: React the intermediate with piperazine (3.0 eq) in pyridine at reflux for 12 hours (Nucleophilic Aromatic Substitution).

-

Hydrolysis: Reflux the ester in 10% NaOH for 2 hours. Acidify with HCl to pH 2. The final carboxylic acid precipitates.[3] Filter and dry.[3]

Part 5: Experimental Validation (Gyrase Inhibition Assay)

To validate the biological activity of synthesized derivatives, a DNA supercoiling assay is required. This assay measures the conversion of relaxed plasmid DNA to supercoiled DNA by DNA gyrase.[4]

DNA Supercoiling Assay Protocol

Objective: Determine the IC50 of a quinolone derivative against E. coli DNA Gyrase.

Materials:

-

Relaxed Plasmid pBR322 (Substrate).[5]

-

E. coli DNA Gyrase (Holoenzyme: GyrA + GyrB subunits).[4]

-

Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% Glycerol, 0.1 mg/mL BSA.

-

Stop Solution: 0.2% SDS, 0.5 mg/mL Proteinase K.

Workflow:

-

Preparation: Prepare 20 µL reaction mixtures on ice.

-

Add 1 µL test compound (dissolved in DMSO, varying concentrations).

-

Add 0.4 µg Relaxed pBR322.

-

Add Assay Buffer.[5]

-

-

Initiation: Add 1 unit of DNA Gyrase enzyme.

-

Incubation: Incubate at 37°C for 30 minutes .

-

Termination: Add 5 µL Stop Solution. Incubate at 37°C for an additional 30 minutes (to digest the enzyme).

-

Analysis: Load samples onto a 1% agarose gel (Tris-Acetate-EDTA, no Ethidium Bromide in gel). Run at 50V for 3 hours.

-

Staining: Stain with Ethidium Bromide (1 µg/mL) for 15 mins. Destain in water.

-

Quantification:

-

Supercoiled DNA: Migrates faster (lower band).

-

Relaxed DNA: Migrates slower (upper band).

-

Inhibition: Presence of relaxed bands indicates enzyme inhibition. Calculate IC50 based on band densitometry.

-

References

-

Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link][6]

-

Sato, M., Motomura, T., Aramaki, H., et al. (2006). Novel HIV-1 Integrase Inhibitors Derived from Quinolone Antibiotics.[7][8][9] Journal of Medicinal Chemistry. [Link]

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

-

ProFoldin . (2020).[10] E. coli Gyrase DNA Supercoiling Assay Protocol. [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Frontiers | A Fluoroquinolone Resistance Associated Mutation in gyrA Affects DNA Supercoiling in Campylobacter jejuni [frontiersin.org]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. ELVITEGRAVIR (PD009053, JUZYLCPPVHEVSV-LJQANCHMSA-N) [probes-drugs.org]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

4-Chloroquinoline-3-carboxylic Acid: A Technical Guide to Solubility Profiling in Organic Solvents

Executive Summary

As a critical building block in medicinal chemistry, 4-Chloroquinoline-3-carboxylic acid (CAS 179024-66-9, Formula: C10H6ClNO2) is heavily utilized in the synthesis of advanced therapeutics, including tyrosine kinase inhibitors[1] and novel Plasmodium phosphatidylinositol 4-kinase IIIβ (PI4K) inhibitors for antimalarial drug discovery[2]. Despite its synthetic utility, the compound's rigid aromatic core and hydrogen-bonding capabilities present distinct solubility challenges. For researchers and drug development professionals, mastering the solubility profile of this intermediate is non-negotiable. This whitepaper provides an authoritative, mechanistic breakdown of its solubility in organic solvents, bridging the gap between physicochemical properties and field-proven experimental workflows.

Structural Causality & Physicochemical Profile

To predict and manipulate the solubility of 4-chloroquinoline-3-carboxylic acid, one must analyze its structural triad:

-

The Quinoline Core : The fused benzene and pyridine rings create a flat, hydrophobic surface prone to strong

stacking, resulting in high crystal lattice energy[3]. -

The Carboxylic Acid (-COOH) Group : Located at the 3-position, this group forms highly stable intermolecular hydrogen-bonded dimers. To dissolve the free acid, a solvent must possess enough thermodynamic affinity to break these dimers[3].

-

The 4-Chloro Substituent : This highly electronegative atom pulls electron density away from the quinoline ring, increasing overall lipophilicity while subtly reducing the basicity of the adjacent quinoline nitrogen[2].

Causality in Solvent Selection:

Because of the robust -COOH dimerization and

Quantitative Solubility Data

The following table synthesizes the solubility behavior of 4-chloroquinoline-3-carboxylic acid across distinct solvent classes, grounded in mechanistic causality.

| Solvent Class | Specific Solvent | Solubility Profile | Causality / Mechanism |

| Polar Aprotic | DMSO | Highly Soluble (>50 mg/mL) | Strong H-bond acceptor; rapidly disrupts -COOH dimers. Standard for assay stock solutions[4]. |

| Polar Aprotic | DMF | Soluble (~30 mg/mL) | High dielectric constant; ideal for high-temperature nucleophilic aromatic substitutions (SNAr)[2]. |

| Polar Protic | Methanol / Ethanol | Moderately Soluble | Solvents can donate/accept H-bonds but must compete with the compound's own high lattice energy[1]. |

| Non-Polar | Dichloromethane (DCM) | Poorly Soluble | Cannot disrupt intermolecular H-bonding of the free acid (though excellent for its esterified derivatives)[1]. |

| Aqueous | Water (pH 7.4) | Sparingly Soluble | Highly pH-dependent. Requires deprotonation (salt formation) via strong bases (e.g., NaOH, LiOH) for dissolution[4]. |

Experimental Workflows & Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but self-validating systems that inherently control for experimental artifacts.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Kinetic solubility methods (like solvent-shift) often yield false positives due to supersaturation. The shake-flask method guarantees true thermodynamic equilibrium.

-

Equilibration : Add an excess of 4-chloroquinoline-3-carboxylic acid solid to 1.0 mL of the target organic solvent in a sealed glass vial.

-

Incubation : Agitate the suspension at 300 RPM at a constant 25°C for 24 hours.

-

Self-Validation Step: Take a micro-sample at 24 hours and 48 hours. If the concentration difference is <5%, thermodynamic equilibrium is validated.

-

-

Phase Separation : Centrifuge the mixture at 10,000

g for 10 minutes.-

Causality: Centrifugation followed by filtration through a 0.22 µm PTFE syringe filter is critical. Failing to remove suspended micro-crystals will artificially inflate downstream UV absorbance readings.

-

-

Quantification : Dilute the filtrate into the mobile phase and quantify via HPLC-UV against a pre-validated 5-point standard curve.

Protocol 2: High-Concentration Stock Preparation for Biological Assays

Quinoline derivatives frequently suffer from poor aqueous solubility, necessitating DMSO stock preparation for in vitro assays[4].

-

Stock Generation : Weigh the compound and dissolve in 100% anhydrous DMSO to achieve a 10 mM stock. Vortex until optically clear.

-

Aqueous Dilution : Dilute the stock into the biological culture medium immediately prior to the assay.

-

Causality: The final DMSO concentration must be strictly maintained at

0.5% v/v. Higher concentrations strip cell membranes and induce solvent-mediated cytotoxicity[4].

-

-

Self-Validation (Vehicle Control) : Every assay plate MUST include a vehicle control well containing 0.5% DMSO in media (without the quinoline compound). This validates that any observed biological effect is driven by the drug, not the solvent[4].

Mechanistic & Workflow Visualizations

Solvent Selection Logic Tree for 4-Chloroquinoline-3-carboxylic acid workflows.

Self-validating thermodynamic solubility screening workflow.

Strategic Applications in Drug Development

Understanding the solubility of 4-chloroquinoline-3-carboxylic acid directly dictates the success of downstream synthetic pathways.

-

Nucleophilic Aromatic Substitution (SNAr) : The displacement of the 4-chloro group by various amines is a foundational step in generating PI4K inhibitors[2]. Because this requires high temperatures (90–140°C) and complete solvation of the free acid, DMF is the universally preferred solvent due to its high boiling point and excellent solubilizing power.

-

Esterification and Hydrolysis : When the carboxylic acid is masked as an ethyl ester (e.g., 6-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester), the molecule loses its ability to form hydrogen-bonded dimers. Consequently, the ester becomes highly soluble in non-polar solvents like DCM and Ethyl Acetate, allowing for easy liquid-liquid extraction[1]. Subsequent hydrolysis back to the free acid requires a mixed solvent system (such as MeOH:THF:H2O) to balance the lipophilicity of the ester with the aqueous solubility of the resulting hydroxide salt[1].

By aligning the physicochemical properties of 4-chloroquinoline-3-carboxylic acid with targeted solvent systems, researchers can eliminate kinetic bottlenecks, prevent assay artifacts, and accelerate the development of novel quinoline-based therapeutics.

References

-

[3] Title: CAS 179024-66-9: 4-Chloro-quinoline-3-carboxylic acid | Source: CymitQuimica | URL:

-

[1] Title: Quinoline derivatives and their use as tyrosine kinase inhibitors | Source: Justia Patents | URL:

-

[4] Title: 4-Chloroquinoline-6-carboxylic acid (General Quinoline Properties) | Source: BenchChem | URL:

-

[2] Title: Novel Inhibitors of Plasmodium Phosphatidylinositol 4-kinase IIIβ with Low Propensity for Resistance: Life Cycle Stage Activity and In Vivo Efficacy in a Humanized Mouse Malaria Infection Model | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:

Sources

pKa values of 4-chloro-quinoline-3-carboxylic acid

Title: Technical Guide: Physicochemical Profiling & pKa Determination of 4-Chloro-quinoline-3-carboxylic Acid

Executive Summary

4-Chloro-quinoline-3-carboxylic acid (CAS: 179024-66-9) is a critical pharmacophore and intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial agents.[1] Its physicochemical behavior is governed by two ionizable centers: the basic quinoline nitrogen and the acidic carboxylic acid at the 3-position.[1]

Unlike its 4-hydroxy analogs (which tautomerize to 4-quinolones), the 4-chloro substituent locks the aromaticity of the pyridine ring while exerting a strong electron-withdrawing effect.[1] This guide provides an in-depth analysis of its ionization constants (pKa), structural drivers of acidity, and validated protocols for experimental determination.[1]

Structural Analysis & Predicted pKa Values

The acid-base profile of 4-chloro-quinoline-3-carboxylic acid is defined by the interplay between the electron-withdrawing chlorine atom and the heterocyclic core.[1]

Ionization Centers

-

pKa₁ (Quinoline Nitrogen): The protonation of the heterocyclic nitrogen.[1]

-

pKa₂ (Carboxylic Acid): The deprotonation of the -COOH group.[1]

Electronic Effects & Estimated Values

Direct experimental data for this specific derivative is sparse in open literature; however, values can be rigorously estimated using Structure-Activity Relationship (SAR) principles relative to quinoline-3-carboxylic acid.[1]

| Functional Group | Structural Influence | Estimated pKa Range | Classification |

| Quinoline Nitrogen (N-1) | The 4-Cl substituent (inductively electron-withdrawing) and the 3-COOH group significantly reduce electron density at N-1 compared to unsubstituted quinoline (pKa ~4.9).[1] | 1.2 – 1.8 | Very Weak Base |

| Carboxylic Acid (C-3) | The 4-Cl atom is ortho to the carboxyl group.[1] Through the inductive effect (-I), it stabilizes the carboxylate anion, increasing acidity compared to benzoic acid (pKa 4.2).[1] | 3.4 – 3.8 | Moderate Acid |

Technical Insight: The proximity of the pKa values suggests that at physiological pH (7.4), the molecule exists primarily as the anionic species (carboxylate) , with the quinoline nitrogen unprotonated.[1] This contrasts with 4-quinolones, which often exist as zwitterions at neutral pH.[1]

Ionization Equilibria Diagram

The following diagram illustrates the stepwise ionization pathway from the cationic form (low pH) to the anionic form (high pH).

Figure 1: Ionization equilibria of 4-chloro-quinoline-3-carboxylic acid showing the transition from cation to anion.

Experimental Determination Protocols

Given the estimated nature of the values, empirical verification is required for precise formulation. The following protocols are designed for high-accuracy determination.

Method A: Potentiometric Titration (The Gold Standard)

Best for determining pKa values in the range of 2–12.[1]

Reagents:

-

Analyte: 5 mg of 4-chloro-quinoline-3-carboxylic acid (High Purity >98%).[1]

-

Titrant: 0.1 M KOH (CO₂-free, standardized).[1]

-

Solvent: 0.15 M KCl (aqueous) or MeOH:Water (if solubility is limited).

-

Instrument: Mettler Toledo or Sirius T3 autotitrator.

Workflow:

-

Dissolution: Dissolve the compound in a minimum amount of acidic solution (0.01 M HCl) to ensure full protonation (starting as the cation).

-

Blank Titration: Perform a blank run with solvent only to subtract background carbonate effects.[1]

-

Sample Titration: Titrate with 0.1 M KOH from pH 1.5 to pH 11.0.

-

Data Analysis: Plot pH vs. Volume of Titrant. The first inflection point corresponds to the neutralization of excess HCl.[1] The subsequent inflection points correspond to the pKa values of the compound.[1]

-

Bjerrum Plot: Convert data to

(average number of bound protons) vs. pH to pinpoint pKa where

Method B: UV-Metric Spectrophotometry (D-PAS)

Required if the Nitrogen pKa is < 2.0 (below the reliable range of potentiometry).[1]

Principle: The UV absorbance spectrum of the quinoline ring shifts significantly upon protonation of the nitrogen.[1]

Workflow:

Figure 2: UV-Metric pKa determination workflow.

Calculation:

Use the Beer-Lambert law coupled with the Henderson-Hasselbalch equation:

Implications for Drug Development

Solubility & Permeability

-

Solubility: The compound will exhibit a "U-shaped" solubility curve.[1] Minimum solubility (intrinsic solubility,

) occurs at the Isoelectric Point (pI) , calculated as: -

Permeability: At physiological pH (7.4), the molecule is negatively charged (anionic).[1] This limits passive diffusion across lipid membranes compared to the neutral species, necessitating active transport or prodrug strategies (e.g., esterification) for cellular entry.

Synthetic Utility

The 4-chloro group is highly reactive toward nucleophilic aromatic substitution (

-

Reaction Monitoring: The reaction of 4-chloro-quinoline-3-carboxylic acid with amines (to form fluoroquinolones) releases HCl.[1] This drops the reaction pH.[1] Monitoring the pH is crucial; if it drops below the pKa of the amine reactant, the reaction rate will stall.[1]

References

-

Albert, A., & Goldacre, R. (1946).[1] The Nature of the Amino Group in Aminoacridines. Nature, 158, 446.[1] (Foundational text on heterocyclic nitrogen basicity).

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463.[1] (Reference for substituent effects on acidity).

-

Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Protocol validation for pKa titration).

-

PubChem Compound Summary. (2024). 4-Chloroquinoline-3-carboxylic acid (CID 17899629).[1][2] (Structural verification).

-

Reich, H. J. (2024).[1][3] Bordwell pKa Table (Acidity in DMSO and Water).[1][3] University of Wisconsin-Madison. (Comparative pKa data).

Sources

Electronic Properties of 4-Chloro Substitution on the Quinoline Ring

Executive Summary

The 4-chloroquinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the critical electrophilic precursor for a vast array of therapeutics, most notably 4-aminoquinoline antimalarials (e.g., Chloroquine) and modern kinase inhibitors.[1]

This guide deconstructs the electronic anomalies introduced by the chlorine atom at the C4 position. Unlike a standard phenyl chloride, the 4-chloroquinoline moiety functions as a vinylogous imidoyl chloride .[1] The ring nitrogen (N1) exerts a profound electronic pull that activates the C4-chlorine bond for Nucleophilic Aromatic Substitution (

The Electronic Landscape: A Vinylogous Imidoyl Chloride

To understand the reactivity of 4-chloroquinoline, one must look beyond simple inductive effects and analyze the molecular orbital distribution. The molecule is not merely a chlorinated arene; it is electronically analogous to an acid chloride.

Inductive and Mesomeric Conflict

The chlorine atom at position 4 introduces two opposing electronic vectors:

-

Inductive Withdrawal (-I): The high electronegativity of chlorine pulls electron density through the

-bond framework, destabilizing the ring and increasing the acidity of the system. -

Mesomeric Donation (+M): The chlorine lone pairs can theoretically donate into the

-system. However, in the quinoline ring, this is overwhelmed by the electron-deficient nature of the pyridine ring.

The Nitrogen "Sink" (Activation of C4)

The defining feature of 4-chloroquinoline is the endocyclic nitrogen at position 1. Through resonance, N1 acts as an electron sink, generating a partial positive charge (

This makes the C-Cl bond at position 4 significantly more polarized than the C-Cl bond in chlorobenzene. The bond length is typically shorter (~1.72 Å) due to partial double-bond character, yet the carbon is highly electrophilic.

Physicochemical Constants

The introduction of chlorine at C4 significantly alters the basicity and lipophilicity of the parent ring.

| Property | Quinoline (Unsubstituted) | 4-Chloroquinoline | Impact of 4-Cl Substitution |

| 4.90 | ~3.75 - 3.95 | Basicity Decrease: The -I effect of Cl reduces electron density at N1, making it less available for protonation. | |

| LogP (Lipophilicity) | 2.03 | 2.89 | Lipophilicity Increase: Critical for membrane permeability in drug design.[1] |

| Dipole Moment | 2.19 D | ~1.0 - 1.5 D | Vector Cancellation: The dipole of the C-Cl bond opposes the inherent dipole of the nitrogen lone pair. |

| C4 Reactivity | Inert to Nucleophiles | Highly Reactive ( | Activation: The "vinylogous" connection to N1 allows facile displacement. |

Synthetic Access: The Mechanism

The standard industrial and laboratory route to 4-chloroquinoline is the deoxychlorination of 4-quinolone (4-hydroxyquinoline tautomer) using Phosphorus Oxychloride (

Reaction Mechanism (Graphviz)

The following diagram illustrates the conversion of the 4-quinolone tautomer to the active electrophile.

Figure 1: Deoxychlorination mechanism. The carbonyl oxygen attacks the phosphorus, converting a poor leaving group (-OH) into an excellent one (-OPOCl2).

Critical Protocol Notes

-

Dry Conditions:

hydrolyzes typically violently.[1] All glassware must be oven-dried. -

Basification: The workup involves quenching into ice/base (NaOH or

). The pH must be monitored carefully; 4-chloroquinoline is stable in base but can hydrolyze back to the quinolone in hot acid.

Reactivity: Nucleophilic Aromatic Substitution ( )[3]

The utility of 4-chloroquinoline lies in its susceptibility to

The Mechanism[4]

-

Addition: The nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon. The

-electrons are pushed onto the ring nitrogen (N1), which acts as the "electron sink," stabilizing the negative charge. -

Intermediate: A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed.[1]

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion.

Pathway Visualization

Figure 2: The

Experimental Protocol: Synthesis of 4-Chloroquinoline

Objective: Synthesis of 4-chloroquinoline from 4-hydroxyquinoline (4-quinolone). Scale: 10 mmol basis.

Reagents & Equipment[5]

-

4-Hydroxyquinoline (1.45 g, 10 mmol)[1]

-

Phosphorus Oxychloride (

) (5.0 mL, excess) -

Reflux condenser (with

drying tube) -

Ice bath

-

Ammonium hydroxide (

) or 2M NaOH

Step-by-Step Methodology

-

Setup: In a dry 25 mL Round Bottom Flask (RBF), place 1.45 g of 4-hydroxyquinoline.

-

Addition: Carefully add 5.0 mL of

. Caution: This reagent is fuming and corrosive.[1] Work in a fume hood. -

Reaction: Attach the reflux condenser. Heat the mixture to reflux (approx. 105°C) for 1-2 hours.

-

Checkpoint: The reaction is complete when the solid starting material dissolves and the solution turns clear/yellow. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).

-

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto 50 g of crushed ice with vigorous stirring.

-

Note: The hydrolysis of excess

is exothermic. Do not let the temperature spike.

-

-

Neutralization: Basify the aqueous slurry to pH ~9-10 using

or NaOH solution. A precipitate (the product) should form.[3] -

Extraction: Extract with Dichloromethane (DCM) (

mL). -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: The crude oil/solid can be purified by flash column chromatography (Hexane/EtOAc) if necessary, though it is often pure enough for subsequent

reactions.[1]

References

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on quinoline electronic structure and reactivity).

-

Kouznetsov, V. V., et al. (2018).[1] "Click synthesis of new 7-chloroquinoline derivatives...". Synthetic Communications.

-

PubChem Compound Summary. (2023). "4-Chloroquinoline".[4][5][6][7][8] National Center for Biotechnology Information.[1]

-

Eagan, J., et al. (2011).[1][9] "POCl3 chlorination of 4-quinazolones". Journal of Organic Chemistry. (Mechanistic parallel to quinoline chlorination).

-

NIST Chemistry WebBook. (2023).[1] "4-Chloroquinoline Spectral Data".

Sources

- 1. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloroquinoline (CAS 611-35-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 4-Chloroquinoline [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 9. semanticscholar.org [semanticscholar.org]

Section 1: Compound Profile & Strategic Importance in Research

An In-depth Technical Guide to the Safe Handling of 4-Chloro-quinoline-3-carboxylic Acid

4-Chloro-quinoline-3-carboxylic acid (CAS No. 179024-66-9) is a heterocyclic organic compound featuring a quinoline core functionalized with a chlorine atom and a carboxylic acid group.[1] Its molecular structure, particularly the presence of reactive sites like the chloro and carboxylic acid moieties, makes it a valuable and versatile building block in medicinal chemistry and drug development.[1][2] The quinoline scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs, and this chlorinated derivative serves as a key intermediate for synthesizing novel therapeutic agents and functional materials.[2]

Given its role in early-stage research and development, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible science. Professionals handling this compound must operate with a proactive safety mindset, grounded in a detailed analysis of its potential hazards, even when comprehensive toxicological data is limited. This guide provides a deep dive into the safety considerations, handling protocols, and emergency procedures for 4-Chloro-quinoline-3-carboxylic acid, designed for the scientists and researchers at the forefront of innovation.

| Property | Data | Source |

| Chemical Formula | C₁₀H₆ClNO₂ | [1] |

| Molecular Weight | ~207.61 g/mol | [1][3] |

| Synonyms | 3-Quinolinecarboxylic acid, 4-chloro- | [1] |

| Appearance | Solid, powder | [1][4] |

| CAS Number | 179024-66-9 | [1][5] |

Table 1: Physical & Chemical Properties of 4-Chloro-quinoline-3-carboxylic acid

Section 2: Hazard Analysis & GHS Classification

A critical review of available Safety Data Sheets (SDS) reveals a significant lack of harmonized GHS classification for 4-Chloro-quinoline-3-carboxylic acid itself, with some sources providing no data.[5] However, data for structurally related quinoline derivatives, such as 4-chloroquinoline and other isomers, consistently point towards specific hazards.[6][7] A conservative approach, therefore, necessitates treating 4-Chloro-quinoline-3-carboxylic acid as possessing these potential hazards until proven otherwise.

The primary risks associated with compounds of this class include irritation to the skin, eyes, and respiratory system.[4][7] Harmful effects upon ingestion are also a significant concern.[6] The causality behind this lies in the reactivity of the quinoline nucleus and its substituents, which can interact with biological macromolecules, leading to irritation and potential toxicity.

| Hazard Class | GHS Classification | Key Findings & Notes |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | While data for the specific compound is sparse, related quinolines are known to be harmful if ingested.[6][8] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | This is a consistent classification across similar quinoline compounds.[7] Direct contact can cause inflammation.[6] |

| Serious Eye Damage/Irritation | Category 2/2A (Causes serious eye irritation) | Direct contact with the powder can cause significant irritation and potential damage.[4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust can irritate the respiratory tract.[7][9] |

| Carcinogenicity/Mutagenicity | Data Not Available | No specific data was found for this compound. However, studies on the parent compound, quinoline, have indicated potential mutagenic activity, warranting caution.[6] |

Table 2: GHS Hazard Classification Analysis based on available data and surrogate compounds.

Caption: Diagram 2: PPE Selection & Donning Workflow

Section 4: Standard Operating Procedures for Handling & Storage

Safe Handling:

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area (fume hood) is clean and uncluttered.

-

Aliquotting: Avoid scooping or pouring the powder in a way that creates dust clouds. Use spatulas gently. For weighing, tare the container with the lid on to minimize the time the container is open.

-

Solution Preparation: When dissolving, add the solid to the solvent slowly to prevent splashing.

-

Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves. [4][10]Contaminated work clothing should not be allowed out of the workplace. Storage:

-

Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place. [4][5][10]* Incompatibilities: Keep away from strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions. [6]* Security: Store in a locked cabinet or area with restricted access to authorized personnel only. [10]

Section 5: Emergency Protocols & First Response

Immediate and correct response to an emergency can significantly mitigate harm.

Accidental Release/Spill:

-

Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Assess: Do not attempt cleanup without the proper PPE, including respiratory protection.

-

Contain & Clean: For a small spill, carefully sweep up the solid material, avoiding dust generation. [9]Use a HEPA-filtered vacuum for larger spills if available. Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal. [6]5. Decontaminate: Clean the spill area with soap and water once the solid is removed. [10] Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. [5][6][9]Do not use a direct water jet, as it may scatter the powder.

-

Hazards: Combustion may produce poisonous and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas. [6][9][11]* Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [5][9] First-Aid Measures: The following are immediate first-response actions. In all cases of significant exposure, seek prompt medical attention and provide the attending physician with the Safety Data Sheet. [9]* Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration immediately. [4][5][12]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and running water. [4][5][12]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. [4][5][9]Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. [4][5][9]

Caption: Diagram 3: Emergency Spill Response Decision Tree

Section 6: Toxicological & Ecological Profile - A Data Gap Analysis

For 4-Chloro-quinoline-3-carboxylic acid (CAS 179024-66-9), specific, peer-reviewed toxicological and ecological data is largely unavailable in public databases and supplier SDS. [5]This data gap is common for research-grade chemicals. In the absence of specific data, a risk assessment must be based on the known properties of the chemical class. Quinolines can be toxic to aquatic life, and their release into the environment must be strictly avoided. The precautionary principle dictates that the compound should be handled as if it possesses the potential for long-term health effects and environmental toxicity until comprehensive data proves otherwise.

Section 7: Disposal Considerations

All waste containing 4-Chloro-quinoline-3-carboxylic acid, including spilled material, empty containers, and contaminated PPE, must be treated as hazardous waste.

-

Procedure: Dispose of contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations. [4][12]* Environmental Precaution: Do not allow the chemical to enter drains, soil, or waterways. [9][10]

References

-

4-Quinolone-3-carboxylic acid - PubChem . Source: National Center for Biotechnology Information. [Link]

-

Quinoline-3-carboxylic acid SAFETY DATA SHEET - Thermo Fisher Scientific . Source: Thermo Fisher Scientific. [Link]

-

4-Chloroquinoline material safety data sheet - Capot Chemical . Source: Capot Chemical. [Link]

-

Quinoline - Hazardous Substance Fact Sheet . Source: New Jersey Department of Health. [Link]

-

4-Chloroquinoline-3-carboxylic acid - PubChem . Source: National Center for Biotechnology Information. [Link]

-

4-Chloroquinoline - PubChem . Source: National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 179024-66-9: 4-Chloro-quinoline-3-carboxylic acid [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. 4-Chloroquinoline-3-carboxylic acid | C10H6ClNO2 | CID 17899629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Quinolone-3-carboxylic acid | C10H7NO3 | CID 220875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. capotchem.com [capotchem.com]

- 10. benchchem.com [benchchem.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-quinoline-3-carboxylic Acid

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It moves beyond basic textbook descriptions to address the practical challenges of working with zwitterionic heterocycles and optimizing SNAr reactivity.

Executive Summary & Strategic Context

The 4-aminoquinoline-3-carboxylic acid scaffold is the pharmacophore backbone of the fluoroquinolone antibiotic class (e.g., Ciprofloxacin, Levofloxacin). While the transformation appears to be a simple Nucleophilic Aromatic Substitution (SNAr), the presence of the C3-carboxylic acid introduces significant process challenges:

-

Zwitterionic Character: The C3-COOH and the quinoline nitrogen create solubility issues and high lattice energy, often requiring dipolar aprotic solvents (DMSO, NMP) which are difficult to remove.

-

Electronic Deactivation: The carboxylate anion (formed under basic SNAr conditions) is electron-donating by induction/resonance, potentially deactivating the C4-position toward nucleophilic attack compared to its ester counterpart.

-

Decarboxylation Risk: Prolonged heating of the free acid at high temperatures can lead to thermal decarboxylation.

Recommendation: For laboratory-scale synthesis (<10g), the Ester Route (Protocol A) is recommended for robustness and ease of purification. For process-scale or difficult substrates, the Boron-Chelation Strategy (Protocol B) is the industry standard for maximizing yield and purity.

Mechanistic Insight: The Addition-Elimination Pathway

The reaction proceeds via a classic addition-elimination mechanism. The key to success is stabilizing the Meisenheimer Complex (intermediate).

Reaction Mechanism Diagram

The following diagram illustrates the SNAr pathway, highlighting the critical transition states and the role of the electron-withdrawing group (EWG) at C3.

Figure 1: Stepwise mechanism of the SNAr reaction. The C3-EWG (Ester or Boron chelate) lowers the energy of the Meisenheimer complex, accelerating k1.

Protocol A: The Ester Route (Standard Laboratory Method)

Rationale: Converting the acid to an ethyl ester prevents zwitterion formation, improves solubility in standard organic solvents (EtOH, MeCN), and increases the electrophilicity of the C4 center.

Materials

-

Substrate: Ethyl 4-chloroquinoline-3-carboxylate (prepared via Gould-Jacobs reaction).

-

Nucleophile: 1.2 – 1.5 equivalents (e.g., Piperazine, Morpholine, Aniline).

-

Base: 2.0 equivalents Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Step-by-Step Procedure

-

Dissolution: Charge the reaction vessel with 1.0 eq of Ethyl 4-chloroquinoline-3-carboxylate and 10 volumes of Acetonitrile. Stir until suspended/dissolved.

-

Addition: Add 2.0 eq of TEA followed by 1.2 eq of the amine nucleophile.

-

Note: If the nucleophile is a salt (e.g., amine hydrochloride), increase base to 3.0 eq.

-

-

Reaction: Heat the mixture to reflux (approx. 80-82°C) . Monitor by HPLC/TLC.

-

Typical reaction time: 2–6 hours.

-

-

Workup (Precipitation):

-

Cool the mixture to room temperature.

-

The product often precipitates directly. If not, concentrate the solvent to 20% volume and add cold water .

-

Filter the solid and wash with cold water/ethanol (1:1).

-

-

Hydrolysis (To obtain the Acid):

-

Suspend the wet cake in 5 volumes of 2N NaOH. Heat to 80°C for 1 hour.

-

Cool to room temperature.[1]

-

Critical Step: Acidify carefully with Acetic Acid or 2N HCl to the isoelectric point (typically pH 7.0–7.4) . The free acid will precipitate.

-

Filter, wash with water, and dry.

-

Protocol B: The Boron-Chelate Strategy (High-Performance)

Rationale: This is the preferred industrial route (e.g., for Ciprofloxacin). Reacting boric acid with the 3-COOH and 4-oxo/chloro group forms a rigid boron-chelate. This locks the conformation, prevents decarboxylation, and significantly activates the C4 position (Superelectrophile).

Chelation Mechanism & Workflow

Figure 2: The Boron-Chelate activation workflow. This method bypasses the esterification step and works directly on the acid precursor.

Step-by-Step Procedure

-

Activation: In a flask, combine 1.0 eq 4-chloroquinoline-3-carboxylic acid, 1.5 eq Boric Acid, and 5.0 eq Acetic Anhydride.

-

Chelation: Heat to 110°C for 1–2 hours. The mixture will turn into a thick slurry/solution of the mixed anhydride chelate.

-

Checkpoint: The disappearance of the starting acid can be monitored by HPLC.

-

-

Substitution: Cool to 50°C. Add 1.2 eq of the amine nucleophile (e.g., piperazine) dissolved in a compatible solvent (e.g., Toluene or Acetic Acid).

-

Reaction: Stir at 50–70°C for 2–4 hours. The reactivity is significantly higher than the non-chelated form.

-

Hydrolysis/Workup:

-

Add water and NaOH to adjust pH to >12. Heat to 80°C to break the boron complex.

-

Filter off any insoluble byproducts.

-

Acidify the filtrate to pH 7.2 to precipitate the pure product.

-

Comparative Data & Solvent Selection

The choice of solvent profoundly impacts the reaction rate (k_obs) due to the stabilization of the polar transition state.

| Solvent | Dielectric Constant | Reaction Rate (Relative) | Workup Ease | Recommended For |

| Ethanol | 24.5 | Moderate | High (Precipitation) | Standard Ester Route |

| Acetonitrile | 37.5 | High | High (Evaporation) | Clean profiles, HPLC monitoring |

| DMF/NMP | 36.7 / 32.2 | Very High | Low (High Boiling Pt) | Unreactive amines, Steric hindrance |

| Water | 80.1 | Low (Solubility issues) | High | Green Chemistry (requires surfactants) |

Troubleshooting Guide

Issue: Low Conversion / Stalled Reaction

-

Cause: Deactivation of the electrophile by protonation of the amine nucleophile (if HCl is generated and not scavenged).

-

Solution: Ensure 2.5 eq of base (TEA/DIPEA) is used. If using the Acid Route (Protocol B), ensure the boron chelate is fully formed before adding the amine.

Issue: Impurity Formation (Hydrolysis)

-

Cause: Presence of water in the solvent converts the 4-chloro group to a 4-hydroxyl group (4-quinolone), which is unreactive to SNAr.

-

Solution: Use anhydrous solvents . Store 4-chloro substrates under inert atmosphere.

Issue: Product is "Gummy" or Oiling Out

-

Cause: The product is likely in a mixed salt form.

-

Solution: Perform the pH adjustment (Isoelectric precipitation) very slowly at 50°C, allowing crystal growth. Use Ethanol as a co-solvent during acidification.[2]

References

-

Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

-

Ciprofloxacin Synthesis (Bayer): Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. Link

-

Boron Chelate Strategy: Pandey, V. K., et al. (2012). Improved process for the preparation of Ciprofloxacin.[1][3] Patent WO2012127505A2. Link

-

Solvent Effects in SNAr: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. Link

-

Gould-Jacobs Reaction Review: Organic Reactions, Vol 85. (2014).[3][4][5] Synthesis of 4-hydroxyquinolines. Link

Sources

Precision-Driven Palladium-Catalyzed Cross-Coupling of 4-Chloroquinoline-3-Carboxylic Acid

Application Note & Protocol Series | AN-2026-Q3

Introduction: The Scaffold & The Challenge

The 4-substituted quinoline-3-carboxylic acid motif is a cornerstone in medicinal chemistry, serving as the pharmacophore for fluoroquinolone antibiotics (e.g., ciprofloxacin) and emerging kinase inhibitors (e.g., inhibitors of CK2 and EGFR).

While the 4-chloro-quinoline-3-carboxylic acid (1 ) is a readily available starting material, its functionalization via Palladium-catalyzed cross-coupling presents distinct physicochemical challenges compared to simple aryl chlorides:

-

Catalyst Poisoning: The free carboxylic acid (C3-COOH) can coordinate to Pd(II) species, forming unreactive "palladates" or interfering with the reduction to Pd(0).

-

Solubility: The zwitterionic nature of the free acid often necessitates highly polar solvents (DMSO, DMF) which can complicate workup and promote proto-deboronation of coupling partners.

-

Decarboxylation Risk: Under high-temperature basic conditions required to activate the C4-Cl bond, the C3-COOH is prone to thermal decarboxylation, yielding the 4-substituted quinoline rather than the desired 3-carboxylate.

This guide provides a Modular Protocol prioritizing the Protection-Coupling-Deprotection strategy (Path A) as the industry "Gold Standard" for reliability, while discussing parameters for Direct Coupling (Path B).

Strategic Analysis: Reaction Pathways

The following decision matrix outlines the logic for selecting the experimental workflow.

Figure 1: Strategic workflow for the functionalization of 4-chloro-quinoline-3-carboxylic acid.

Protocol A: The "Gold Standard" (Esterification Route)

This route mitigates catalyst poisoning and solubility issues. The ethyl ester is preferred for its balance of stability and ease of hydrolysis.

Step 1: Quantitative Esterification

Objective: Convert the zwitterionic acid into a lipophilic electrophile.

-

Reagents: 4-chloro-quinoline-3-carboxylic acid (1.0 equiv), Ethanol (absolute, 10 V), H₂SO₄ (conc., 2.0 equiv).

-

Procedure:

-

Suspend the starting acid in absolute ethanol.

-

Add concentrated H₂SO₄ dropwise (exothermic).

-

Reflux for 12–16 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Cool to 0°C. Neutralize with sat. NaHCO₃ (pH ~8). Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Checkpoint: Yield should be >90%. Product is a solid.

-

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Installation of the C4-Aryl/Heteroaryl group. Rationale: The C4-Cl bond in quinolines is activated (similar to 4-chloropyridine) but requires robust catalysis. We utilize a Buchwald-type precatalyst system to ensure rapid oxidative addition at moderate temperatures.

Materials

| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Role |

| Substrate | Ethyl 4-chloroquinoline-3-carboxylate | 1.0 | Electrophile |

| Coupling Partner | Aryl Boronic Acid | 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·DCM or XPhos Pd G2 | 0.03–0.05 | Catalyst |

| Base | K₂CO₃ (2M aq.) or Cs₂CO₃ (solid) | 3.0 | Boron activation |

| Solvent | 1,4-Dioxane / Water (9:1) | 10 V | Reaction Medium |

Detailed Workflow

-

Inerting: Charge a reaction vial with the ester (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv). If using XPhos Pd G2 (solid), add it now. Cap and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (and water if using solid base).

-

Catalysis: If using a sensitive catalyst solution, inject it now.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Note: The reaction mixture often turns black upon completion (Pd precipitation).

-

-

Workup: Filter through a Celite pad to remove Pd blacks. Rinse with EtOAc.[1] Wash the filtrate with water and brine.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 3: Hydrolysis (Optional)

Objective: Return to the free acid.

-

Conditions: LiOH (3.0 equiv) in THF/H₂O (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the product.

Protocol B: Sonogashira Coupling

Application: Synthesis of alkynyl-substituted quinolines (precursors to fused heterocycles).

Mechanism: The C4-position is highly susceptible to nucleophilic attack. Copper-free conditions are preferred to avoid homocoupling of the alkyne, but CuI accelerates the reaction significantly for chlorides.

Protocol

-

Charge: Ethyl 4-chloroquinoline-3-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (5 mol%).

-

Solvent/Base: Degassed THF (10 V) and Et₃N (3.0 equiv).

-

Reagent: Add terminal alkyne (1.2 equiv) dropwise.

-

Conditions: Heat at 60–80°C under Argon for 6 hours.

-

Key Observation: Formation of triethylammonium halide salts (white precipitate) indicates reaction progress.

Troubleshooting & Optimization Guide

Common Failure Modes

| Symptom | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Oxidative addition failure. | Switch to electron-rich bulky ligands (e.g., XPhos , SPhos ) or increase temp to 110°C in Toluene. |

| Protodeboronation | Boronic acid instability. | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates (Molander salts). Switch base to KF. |

| Decarboxylation (Path B) | Thermal instability of free acid. | Stop. Switch to Path A (Esterification). |

| Homocoupling (Sonogashira) | Oxygen leak. | Rigorous degassing. Add ascorbic acid (antioxidant) if necessary. |

Mechanistic Visualization (Suzuki Cycle)

Figure 2: Catalytic cycle emphasizing the critical Oxidative Addition step for aryl chlorides.

References

-

Reactivity of 4-chloroquinolines: Wolf, C., & Lerebours, R. (2004). Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Chlorides with Arylboronic Acids.

-

Suzuki Coupling of Quinoline Esters: Naji, M. A., et al. (2016). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives.

-

Sonogashira Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

-

Decarboxylative Risks: Gooßen, L. J., et al. (2006). Palladium-Catalyzed Decarboxylative Cross-Coupling of Carboxylic Acids with Aryl Halides.

-

General Handbook: Molander, G. A. (2013). Palladium-Catalyzed Cross-Coupling Reactions – A Practical Guide.

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Lab Reporter [fishersci.se]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]